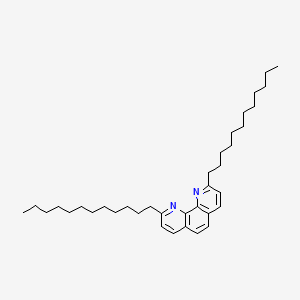
1,10-Phenanthroline, 2,9-didodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 2,9-didodecyl- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its chelating properties. This compound is characterized by the presence of two dodecyl groups at the 2 and 9 positions of the phenanthroline ring, which enhances its solubility in organic solvents and modifies its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,9-didodecyl- typically involves the alkylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with dodecyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete substitution at the 2 and 9 positions.
Industrial Production Methods
Industrial production of 1,10-Phenanthroline, 2,9-didodecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline, 2,9-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, 2,9-didodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Employed in the study of metalloproteins and enzymes, particularly those involving metal ion coordination.
Medicine: Investigated for its potential as an anticancer agent due to its ability to chelate metal ions and interfere with cellular processes.
Industry: Utilized in the development of sensors and materials for environmental monitoring and waste treatment.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 2,9-didodecyl- primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteases and other metalloenzymes, disrupting their catalytic activity. This chelation process involves the nitrogen atoms in the phenanthroline ring coordinating with the metal ion, forming a stable complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties and use in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with different electronic properties.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
1,10-Phenanthroline, 2,9-didodecyl- is unique due to the presence of long dodecyl chains, which enhance its solubility in organic solvents and modify its chemical reactivity. This makes it particularly useful in applications where solubility and hydrophobic interactions are important, such as in the development of organic materials and sensors.
Eigenschaften
CAS-Nummer |
133931-80-3 |
|---|---|
Molekularformel |
C36H56N2 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
2,9-didodecyl-1,10-phenanthroline |
InChI |
InChI=1S/C36H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-27-31-25-26-32-28-30-34(38-36(32)35(31)37-33)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI-Schlüssel |
PBWJJDHYIZKYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCCCCCCC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
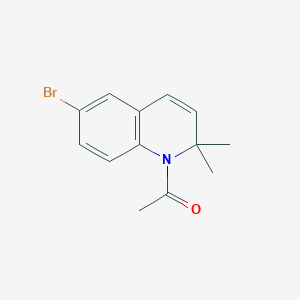
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
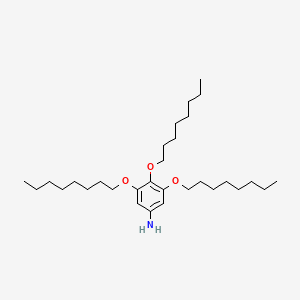
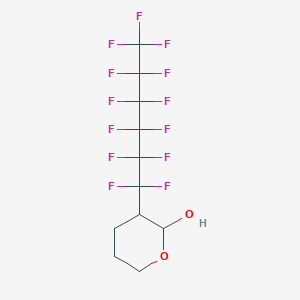
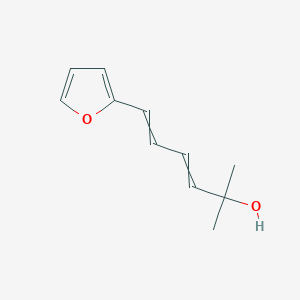
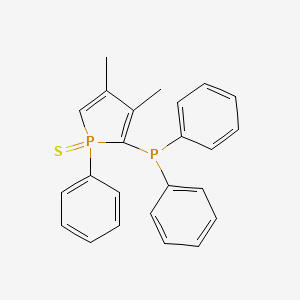

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

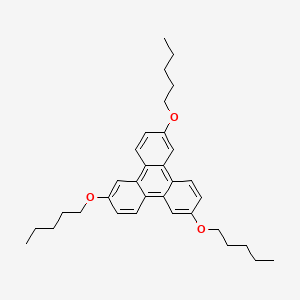
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
